molecular formula C18H12N4O6 B015934 Tris(4-nitrophenyl)amine CAS No. 20440-93-1

Tris(4-nitrophenyl)amine

Cat. No.: B015934
CAS No.: 20440-93-1
M. Wt: 380.3 g/mol
InChI Key: LSNJBIDKQIRWRQ-UHFFFAOYSA-N
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Description

Tris(4-nitrophenyl)amine: is an organic compound with the molecular formula C18H12N4O6 . It is characterized by the presence of three nitrophenyl groups attached to a central nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various materials, including dyes and photonic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-nitrophenyl)amine can be synthesized through the reaction of 4-nitroaniline with 4-chloronitrobenzene or 4-fluoronitrobenzene . The reaction typically involves heating the reactants in a suitable solvent, such as tetrahydrofuran, at elevated temperatures (around 80°C) for an extended period (approximately 20 hours) .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: Tris(4-nitrophenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Tris(4-nitrophenyl)amine is used as an intermediate in the synthesis of complex organic molecules, including dyes and photonic materials. It serves as a building block for the preparation of trisazo compounds, which are used in various applications .

Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives have been explored for potential use in drug development and as probes in biochemical studies .

Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other materials. Its unique structure allows for the creation of compounds with desirable optical and electronic properties .

Mechanism of Action

The mechanism of action of tris(4-nitrophenyl)amine primarily involves its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical transformations. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro groups, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three nitro groups, which impart distinct electronic and chemical properties. These properties make it a valuable intermediate in the synthesis of various functional materials .

Properties

IUPAC Name

4-nitro-N,N-bis(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNJBIDKQIRWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066610
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20440-93-1
Record name 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20440-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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